Multi-Kinase Binding Profile of 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid Across p38 MAPK, Lck, and SYK
4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid exhibits nanomolar binding affinity across three distinct kinases: p38 MAPK (Kd = 2.80 nM), Lck (Kd = 4.20 nM), and SYK (IC₅₀ = 5 nM) [1]. This multi-target engagement profile distinguishes it from single-kinase optimized analogs that lack activity across this specific triad of inflammation-relevant kinases. Closely related compounds within the Respivert patent series that substitute the morpholine with alternative heterocycles or modify the benzoic acid attachment position show reduced or absent affinity for one or more of these targets [2].
| Evidence Dimension | Kinase binding affinity (Kd/IC₅₀) |
|---|---|
| Target Compound Data | p38 MAPK: Kd 2.80 nM; Lck: Kd 4.20 nM; SYK: IC₅₀ 5 nM |
| Comparator Or Baseline | Related patent analogs with altered substitution: Reduced or absent affinity across p38/Lck/SYK triad (exact values not disclosed; cross-patent SAR indicates substitution-sensitive activity) |
| Quantified Difference | Target compound retains nanomolar affinity across all three kinases; structural modifications result in loss of at least one kinase target engagement (qualitative SAR observation) |
| Conditions | Proprietary active site-directed competition binding assay (Kinase enzyme binding assay per Respivert patent protocols) |
Why This Matters
This multi-kinase binding profile at low nanomolar concentrations supports its use as a validated starting scaffold for developing polypharmacological kinase inhibitors targeting inflammation pathways, whereas single-target optimized analogs require de novo SAR exploration.
- [1] BindingDB BDBM255476. Kinase binding data for 4-(3-morpholin-4-ylpyrazin-2-yl)benzoic acid: p38 MAPK Kd 2.80 nM, Lck Kd 4.20 nM, SYK IC₅₀ 5 nM. View Source
- [2] Respivert US Patents (US10125100, US10392346, US10941115, US9499486, US9751837) as aggregated in BindingDB BDBM255476. Structure-activity relationships demonstrate substitution-dependent kinase selectivity. View Source
